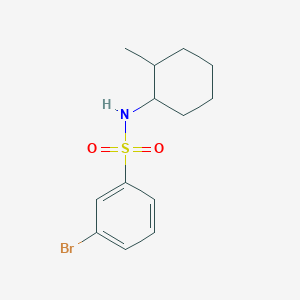![molecular formula C12H13ClN4 B7529028 4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B7529028.png)
4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its pharmacological properties. This compound belongs to the class of Janus kinase (JAK) inhibitors, which have been shown to have therapeutic potential in various inflammatory and autoimmune diseases.
Mécanisme D'action
CP-690,550 inhibits the activity of 4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine enzymes, which are involved in the signaling pathways of various cytokines and growth factors that play a role in immune response and inflammation. By blocking these pathways, CP-690,550 reduces the activity of immune cells and the production of inflammatory cytokines, leading to a reduction in disease activity and symptoms.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have several biochemical and physiological effects, including a reduction in the production of inflammatory cytokines, inhibition of immune cell activation and proliferation, and modulation of T-cell differentiation. These effects contribute to the therapeutic potential of CP-690,550 in various inflammatory and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for lab experiments, including its high potency and selectivity for 4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine enzymes, which allows for specific targeting of these pathways. However, CP-690,550 also has limitations, including its relatively short half-life and the potential for off-target effects, which need to be considered in experimental design.
Orientations Futures
There are several future directions for research on CP-690,550, including further optimization of its pharmacological properties, identification of biomarkers for patient selection, and exploration of its potential in other inflammatory and autoimmune diseases. Additionally, the development of combination therapies with CP-690,550 and other targeted therapies may provide additional benefits for patients with these conditions.
In conclusion, CP-690,550 is a small molecule drug that has shown promising results in preclinical and clinical studies for its therapeutic potential in various inflammatory and autoimmune diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on CP-690,550 may lead to the development of new and effective treatments for these conditions.
Méthodes De Synthèse
The synthesis of CP-690,550 involves several steps, including the reaction of 3-chlorobenzyl chloride with 6-methylpyrimidine-2,4-diamine, followed by further chemical modifications. The final product is obtained through a purification process using chromatography techniques. The synthesis of CP-690,550 has been optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its therapeutic potential in various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has been shown to inhibit the activity of 4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine enzymes, which play a crucial role in the signaling pathways involved in immune response and inflammation. CP-690,550 has been tested in preclinical and clinical studies, and has shown promising results in reducing disease activity and improving clinical outcomes in patients with these conditions.
Propriétés
IUPAC Name |
4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-8-5-11(17-12(14)16-8)15-7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDJEQBZNUUEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

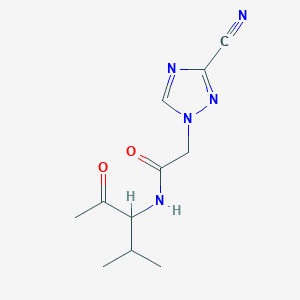
![2-[(5-chlorothiophen-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7528970.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(thiophen-2-ylmethyl)amino]propanamide](/img/structure/B7528977.png)

![[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]urea](/img/structure/B7528984.png)

![2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7529012.png)

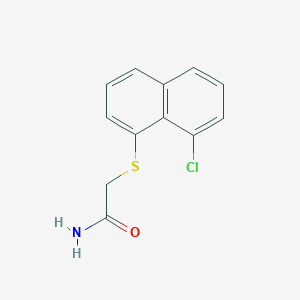
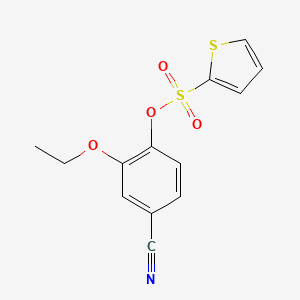
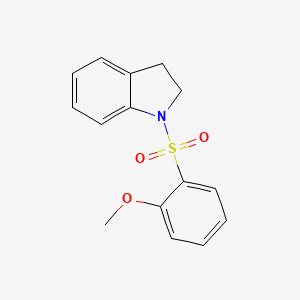
![1-[1-(Dimethylsulfamoylamino)propan-2-yl]-2,3-dihydroindole](/img/structure/B7529047.png)
![6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7529053.png)
